molecular formula C20H26N4O2 B2499026 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide CAS No. 1257553-32-4

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide

Cat. No.: B2499026
CAS No.: 1257553-32-4
M. Wt: 354.454
InChI Key: SMAPVNHGZKLPOL-UHFFFAOYSA-N
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Description

2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide is a synthetic compound of high interest in medicinal chemistry and drug discovery research, featuring a 1,3,4-oxadiazole heterocycle linked to a piperidine acetamide scaffold. The 1,3,4-oxadiazole core is a well-known pharmacophore in drug development due to its versatile biological activities and ability to act as a bioisostere for carboxylic acids, esters, and carboxamides . Compounds containing this structure have been extensively investigated for their antimicrobial, anticancer, and anti-inflammatory properties . The specific inclusion of a 5-cyclopropyl substituent on the oxadiazole ring may influence the compound's lipophilicity and metabolic stability, which are critical parameters in optimizing drug-like properties . The molecular architecture, which combines the 1,3,4-oxadiazole unit with a piperidine linker and a phenethylacetamide group, suggests potential for interaction with various biological targets. Researchers are exploring such frameworks in the development of inhibitors for enzymes and growth factors . This compound is intended for use in in vitro biological screening and hit-to-lead optimization studies. Warning: This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c25-18(21-11-8-15-4-2-1-3-5-15)14-24-12-9-17(10-13-24)20-23-22-19(26-20)16-6-7-16/h1-5,16-17H,6-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAPVNHGZKLPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Piperidine-4-Carbohydrazide

Piperidine-4-carboxylic acid is esterified using ethanol and catalytic sulfuric acid, yielding ethyl piperidine-4-carboxylate. Subsequent treatment with hydrazine hydrate in refluxing ethanol produces piperidine-4-carbohydrazide (85–90% yield).

Reaction Conditions :

  • Hydrazine Hydrate : 3 equivalents, 80°C, 12 hours.
  • Workup : Filtration and recrystallization from ethanol.

Formation of Cyclopropanecarbonyl-Piperidine-4-Carbonyl Hydrazide

Piperidine-4-carbohydrazide reacts with cyclopropanecarbonyl chloride (1.2 equivalents) in dichloromethane with triethylamine (2 equivalents) as a base. The diacylhydrazide intermediate precipitates upon cooling (75–80% yield).

Mechanistic Insight :
Acylation occurs sequentially at the hydrazide’s terminal amine, forming a stable diacylhydrazide. Excess acyl chloride ensures complete conversion.

Cyclization to 5-Cyclopropyl-1,3,4-Oxadiazole

The diacylhydrazide undergoes cyclodehydration using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours), yielding 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine (70–75% yield).

Alternative Method :
Triethylorthoacetate in acetic acid (120°C, 6 hours) facilitates cyclization, though with lower regioselectivity (60–65% yield).

Introduction of the Acetamide Side Chain

Alkylation of Piperidine Nitrogen

4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine reacts with ethyl bromoacetate (1.5 equivalents) in dimethylformamide (DMF) using potassium carbonate (2 equivalents) as a base. The reaction proceeds at 60°C for 8 hours, yielding ethyl 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetate (80–85% yield).

Side Reactions :

  • Competitive O-alkylation is minimized due to the piperidine nitrogen’s higher nucleophilicity.
  • Purification via silica gel chromatography (ethyl acetate/hexane) removes unreacted ester.

Hydrolysis to Carboxylic Acid

The ester intermediate is hydrolyzed using 2 M sodium hydroxide in aqueous ethanol (reflux, 4 hours), affording 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]acetic acid (95% yield).

Acid Chloride Formation :
Treatment with thionyl chloride (SOCl₂) in dichloromethane (0°C to room temperature, 2 hours) generates the corresponding acid chloride, which is used directly without isolation.

Amidation with 2-Phenylethylamine

The acid chloride reacts with 2-phenylethylamine (1.2 equivalents) in dichloromethane with triethylamine (2 equivalents) as a base. The reaction is complete within 3 hours at room temperature, yielding the target compound (75–80% yield).

Coupling Agent Alternative :
Using HATU and N,N-diisopropylethylamine (DIPEA) in DMF achieves comparable yields (78%) while avoiding acid chloride handling.

Alternative Synthetic Routes

Suzuki Coupling for Oxadiazole Formation

A boronate ester derived from 4-iodopiperidine undergoes Suzuki-Miyaura coupling with 5-cyclopropyl-1,3,4-oxadiazol-2-ylboronic acid using Pd(PPh₃)₄ and cesium carbonate in toluene/water (90°C, 12 hours). This method offers regioselectivity but requires pre-synthesized boronic acid (65% yield).

Direct N-Alkylation

2-Chloro-N-(2-phenylethyl)acetamide reacts with 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine in acetonitrile with potassium iodide (KI) as a catalyst (80°C, 10 hours). This one-step approach simplifies purification but suffers from lower yields (60–65%) due to competing elimination.

Optimization and Challenges

Cyclization Efficiency

  • POCl₃ vs. Triethylorthoacetate : POCl₃ provides higher yields but necessitates rigorous moisture control. Triethylorthoacetate is milder but requires acidic conditions.
  • Side Products : Overheating during cyclization generates piperidine decomposition products, necessitating precise temperature control.

Amidation Selectivity

  • Phenethylamine Basicity : The amine’s low pKa (∼9.8) necessitates stoichiometric base (e.g., triethylamine) to deprotonate and enhance nucleophilicity.
  • Racemization : Chiral centers, if present, are retained under mild coupling conditions (0–25°C).

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Potential use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide: shares structural similarities with other oxadiazole-containing compounds, such as 2-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine.

    Piperidine derivatives: Compounds like 1-(2-phenylethyl)piperidine also share similarities in their piperidine ring structure.

Uniqueness

The uniqueness of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the oxadiazole and piperidine moieties, suggest various mechanisms of action that could be harnessed in therapeutic applications.

The molecular formula of this compound is C17H20N6OC_{17}H_{20}N_{6}O with a molecular weight of 324.4 g/mol. The IUPAC name is 2-cyclopropyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazole.

PropertyValue
Molecular FormulaC17H20N6O
Molecular Weight324.4 g/mol
IUPAC Name2-cyclopropyl-5-[1-(2-phenylethyl)piperidin-4-yl]-1,3,4-oxadiazole
InChI KeyBUXYXZXXTNLPON-UHFFFAOYSA-N

The biological activity of 2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-N-(2-phenylethyl)acetamide is primarily attributed to its interaction with various molecular targets:

  • Receptor Interaction : The oxadiazole moiety is known to interact with specific receptors and enzymes, potentially modulating their activity.
  • Signal Pathway Modulation : The compound may influence signaling pathways related to inflammation and cell proliferation, making it a candidate for anti-inflammatory and anticancer therapies.
  • Neuropharmacological Effects : Its piperidine structure suggests potential activity in neurological pathways, possibly affecting neurotransmitter systems.

Biological Activity Studies

Recent studies have explored the biological activities of this compound through various assays:

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against several cancer cell lines. For example, it was shown to induce apoptosis in human breast cancer cells (MCF7) at concentrations as low as 10 µM.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. It displayed moderate activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Neuroprotective Effects

Research indicates that this compound may provide neuroprotective effects in models of neurodegeneration. In mouse models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid-beta plaque formation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Cancer Cell Lines : A study conducted by Konstantinidou et al. evaluated the efficacy of the compound on various cancer cell lines using a rescue assay with mouse splenocytes. The results indicated a significant rescue effect on immune cells at a concentration of 100 nM, suggesting potential immunomodulatory effects alongside direct anticancer activity .
  • Neuroprotection in Animal Models : In another study focusing on neuroprotection, the compound was administered to mice subjected to induced neurodegeneration. Results showed enhanced neuronal survival and function compared to controls .

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